Gluconolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Record name | GLUCONO-DELTA-LACTONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026549 | |
| Record name | Gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |
| Record name | D-Gluconic acid, .delta.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLUCONO-DELTA-LACTONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Gluconolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14411 | |
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| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |
| Record name | Gluconolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUCONO-DELTA-LACTONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.610 g/cu cm at -5 °C | |
| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
90-80-2 | |
| Record name | δ-Gluconolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Gluconolactone [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gluconolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Gluconic acid, .delta.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucono-1,5-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C /decomposes/, 151 - 155 °C | |
| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Scientific Research Applications
1.1. Biochemical Studies
Gluconolactone is utilized in biochemical research as a substrate in enzymatic reactions and as a tracer in metabolic studies. Its role in the pentose phosphate pathway (PPP) has been explored using hyperpolarized imaging techniques to monitor cellular metabolism, particularly in cancer research . This application highlights its potential as a non-invasive imaging agent for monitoring tumor metabolism and the effects of targeted therapies.
1.2. Genotoxicity Studies
Extensive studies have evaluated the genotoxicity of this compound using various assays, including Ames tests and chromosomal aberration assays. These studies consistently indicate that this compound does not exhibit genotoxic properties, making it a safe candidate for pharmaceutical and cosmetic applications . For instance, an Ames assay demonstrated no signs of genotoxicity in multiple strains of Salmonella typhimurium and Saccharomyces cerevisiae at tested concentrations .
2.1. Anti-Aging and Skin Care
This compound is increasingly recognized for its efficacy in cosmetic formulations aimed at skin rejuvenation. It acts as an exfoliant by promoting the turnover of corneocytes in the stratum corneum, thereby improving skin texture and reducing hyperkeratinization . Clinical trials have shown that lotions containing this compound significantly improve skin hydration and barrier function while reducing transepidermal water loss (TEWL) .
Table 1: Efficacy of this compound in Skin Care
2.2. Acne Treatment
Research has demonstrated that this compound is effective in treating acne due to its anti-inflammatory properties and ability to strengthen the epidermal barrier . A comparative study indicated that this compound provided similar benefits to conventional treatments like benzoyl peroxide but with reduced irritation .
Food Technology Applications
In food technology, this compound serves as a food additive (E575) with applications as a stabilizer and acidity regulator. It is used in various products to enhance flavor profiles and prolong shelf life by inhibiting microbial growth.
4.1. Clinical Evaluation of this compound in Acne Treatment
A double-blind clinical trial involving 50 acne patients evaluated the skin tolerance of an aqueous lotion containing 14% this compound. Results indicated significant improvement in acne lesions without causing irritation, showcasing its potential as a safer alternative to traditional treatments .
4.2. This compound's Role in Cancer Metabolism
Research utilizing hyperpolarized δ-[1-13C]this compound has shown promise in monitoring TERT expression levels in glioblastoma patients, indicating potential applications in cancer diagnostics and treatment monitoring .
Chemical Reactions Analysis
Hydrolysis and Equilibrium Dynamics
Gluconolactone undergoes pH-dependent hydrolysis in aqueous solutions, forming gluconic acid (C₆H₁₂O₇) via intramolecular esterification. This reversible reaction establishes a dynamic equilibrium:
Key Factors Influencing Hydrolysis:
-
pH : Hydrolysis accelerates under alkaline conditions (pH > 7) due to hydroxide ion catalysis .
-
Temperature : Elevated temperatures (e.g., >40°C) shift equilibrium toward gluconic acid .
-
Equilibrium Composition : At 25°C, a 1% aqueous solution starts at pH 4.0 but stabilizes at pH 2.6 after 2 hours as gluconic acid predominates .
Thermodynamic Data:
| Property | Value | Source |
|---|---|---|
| Water solubility (25°C) | 3.31 mol/L (590 g/L) | |
| pKa (gluconic acid) | 3.7 | |
| Log Kow | -2.2 |
Enzymatic Reactions in Metabolic Pathways
This compound is integral to carbohydrate metabolism, particularly in the pentose phosphate pathway:
Catabolism:
-
Hydrolyzed to 6-phosphogluconic acid by 6-phosphogluconolactonase , a step critical for NADPH production :
Pathological Relevance:
-
Accumulation due to glucose-6-phosphate dehydrogenase deficiency disrupts redox balance, leading to oxidative stress .
Metal Chelation and Radical Scavenging
This compound’s polyhydroxy structure enables coordination with metal ions and antioxidant activity:
Chelation Mechanism:
-
Binds divalent cations (e.g., Ca²⁺, Mg²⁺) via hydroxyl and carbonyl groups, forming stable complexes .
-
Applications : Prevents metal-catalyzed oxidation in food and pharmaceuticals .
Radical Scavenging:
Oxidation of Glucose:
-
Produced via oxidation of D-glucose using bromine water or enzymatic catalysts (e.g., glucose oxidase) :
Fermentation:
Inhibitory Effects:
-
Acts as a competitive inhibitor of amygdalin beta-glucosidase at 1 mM concentrations, blocking cyanogenic glycoside hydrolysis .
Structural Influence on Reactivity
Recent microwave spectroscopy studies reveal:
Comparison with Similar Compounds
L-Gulonolactone
Structural & Functional Overview :
Key Differences :
- Biochemical Role: Critical in vitamin C synthesis, unlike this compound .
- Thermal Stability: Higher melting point than this compound (151–155°C) .
D-Glucuronolactone
Structural & Functional Overview :
Key Differences :
- Functional Groups: Contains a γ-lactone ring (5-membered) vs. This compound’s δ-lactone (6-membered) .
- Bioactivity: Involved in xenobiotic detoxification, unlike this compound’s exfoliative/antimicrobial roles .
ε-Caprolactone
Structural & Functional Overview :
Key Differences :
- Hydrophobicity: LogP ~0.88 vs. This compound’s -2.38, making it suitable for hydrophobic matrices .
- Industrial Use: Predominantly in polymer chemistry, contrasting with this compound’s food/cosmetic applications .
Glycolic Acid (AHA Comparison)
Functional Overview :
Key Differences :
- Gentleness: this compound’s larger molecular size reduces skin penetration, minimizing irritation .
- Mechanism: PHAs like this compound provide antioxidant benefits, whereas AHAs focus on exfoliation .
Physicochemical and Functional Comparison Table
Research Findings and Industrial Implications
- Polymer Science: this compound copolymerized with ε-caprolactone improves hydrophilicity in PCL, enabling faster biodegradation .
- Cosmetic Efficacy: this compound outperforms AHAs in sensitive skin formulations, reducing irritation by 40% in clinical trials .
- Food Preservation : Hydrolysis to gluconic acid in doughnuts reduces fat absorption by 15% compared to citric acid .
- Antimicrobial Activity: In honey, this compound-derived H₂O₂ contributes to 90% of antibacterial effects against Staphylococcus aureus .
Q & A
Q. Notes
- Avoid consumer-focused sources (e.g., market reports) per guidelines.
- Methodological rigor emphasized through experimental design and validation protocols.
- Contradictions addressed via comparative and mechanistic studies.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
